N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE
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Overview
Description
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, a triazinoindole moiety, and a butanamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazinoindole moiety. The final step involves the formation of the butanamide linkage under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiophene or triazinoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives
Scientific Research Applications
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.
Triazinoindole Derivatives: Molecules featuring the triazinoindole moiety with variations in the attached groups.
Butanamide Derivatives: Compounds with the butanamide linkage but different core structures.
Uniqueness
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE stands out due to its combination of the benzothiophene, triazinoindole, and butanamide moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS2/c1-2-16(20(29)26-21-14(11-23)12-7-4-6-10-17(12)30-21)31-22-25-19-18(27-28-22)13-8-3-5-9-15(13)24-19/h3,5,8-9,16H,2,4,6-7,10H2,1H3,(H,26,29)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFLATZTAZEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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